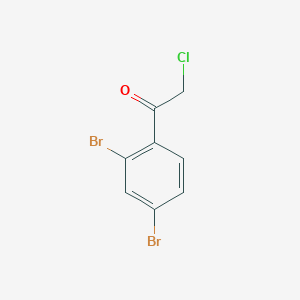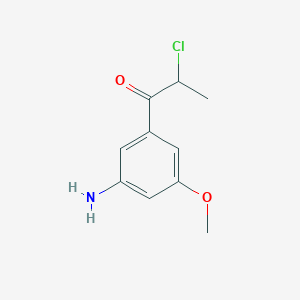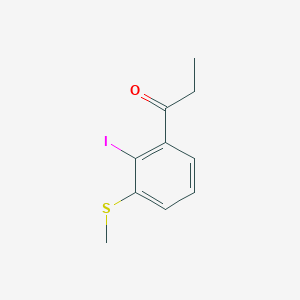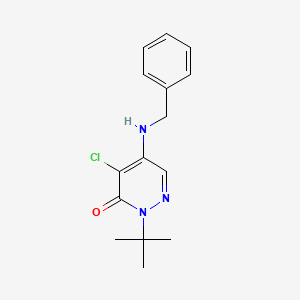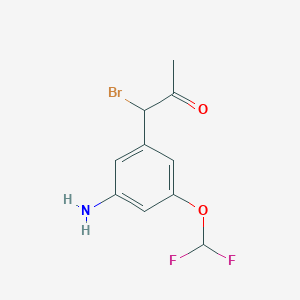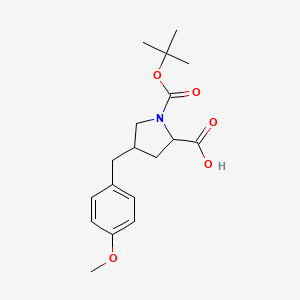
Boc-(R)-gamma-(4-methoxy-benzyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-®-gamma-(4-methoxy-benzyl)-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a gamma-positioned (4-methoxy-benzyl) substituent, and the L-proline backbone. This compound is often used in peptide synthesis and various organic reactions due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-gamma-(4-methoxy-benzyl)-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Introduction of the Gamma-Substituent: The gamma-position is functionalized by introducing the (4-methoxy-benzyl) group through a nucleophilic substitution reaction. This can be achieved using 4-methoxy-benzyl chloride and a suitable base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Boc-®-gamma-(4-methoxy-benzyl)-L-proline in high purity.
Industrial Production Methods
Industrial production of Boc-®-gamma-(4-methoxy-benzyl)-L-proline follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and purification systems to ensure consistency and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-®-gamma-(4-methoxy-benzyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The gamma-positioned (4-methoxy-benzyl) group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often employed to remove the Boc protecting group.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 4-methoxy-benzaldehyde or 4-methoxy-benzoic acid.
Reduction: Formation of gamma-(4-methoxy-benzyl)-L-proline.
Substitution: Formation of various gamma-substituted proline derivatives.
Applications De Recherche Scientifique
Boc-®-gamma-(4-methoxy-benzyl)-L-proline is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It is employed in the design of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Boc-®-gamma-(4-methoxy-benzyl)-L-proline involves its ability to participate in peptide bond formation and other organic reactions. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other positions. The gamma-(4-methoxy-benzyl) group provides additional reactivity and can be modified to introduce various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-proline: Lacks the gamma-(4-methoxy-benzyl) substituent, making it less reactive in certain reactions.
Fmoc-®-gamma-(4-methoxy-benzyl)-L-proline: Uses a different protecting group (fluorenylmethyloxycarbonyl) which offers different stability and reactivity profiles.
Cbz-®-gamma-(4-methoxy-benzyl)-L-proline: Uses a carbobenzoxy protecting group, which is removed under different conditions compared to Boc.
Uniqueness
Boc-®-gamma-(4-methoxy-benzyl)-L-proline is unique due to its combination of the Boc protecting group and the gamma-(4-methoxy-benzyl) substituent. This combination provides a balance of stability and reactivity, making it a versatile compound in synthetic chemistry and peptide synthesis.
Propriétés
Formule moléculaire |
C18H25NO5 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-[(4-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-11-13(10-15(19)16(20)21)9-12-5-7-14(23-4)8-6-12/h5-8,13,15H,9-11H2,1-4H3,(H,20,21) |
Clé InChI |
ZUNSJMJOUZASQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



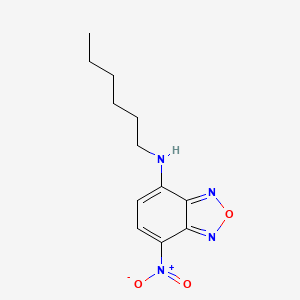
![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
